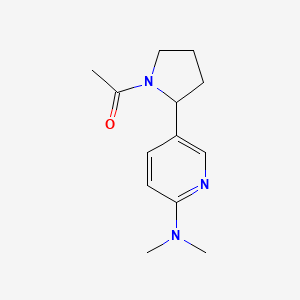![molecular formula C13H19NO2 B11821161 N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B11821161.png)
N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-propan-2-iloxifenil)butan-2-ilideno]hidroxilamina es un compuesto químico con la fórmula molecular C13H19NO2 y un peso molecular de 221.3 g/mol . También se conoce por su nombre IUPAC, (2Z)-4-(4-isopropoxifenil)-2-butanona oxima . Este compuesto es de interés en varios campos de la investigación científica debido a su estructura química y propiedades únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[4-(4-propan-2-iloxifenil)butan-2-ilideno]hidroxilamina típicamente implica la reacción de 4-(4-isopropoxifenil)-2-butanona con hidroxilamina . La reacción se lleva a cabo bajo condiciones controladas, a menudo en presencia de un solvente y catalizador adecuados para facilitar la formación del grupo oxima.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
N-[4-(4-propan-2-iloxifenil)butan-2-ilideno]hidroxilamina puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de nitroso o nitro correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxima en una amina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los nucleófilos como los haluros o las aminas se pueden utilizar en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir compuestos de nitroso o nitro, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
N-[4-(4-propan-2-iloxifenil)butan-2-ilideno]hidroxilamina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como intermedio en la preparación de otros compuestos.
Biología: Se estudia el compuesto por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, incluido su papel como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N-[4-(4-propan-2-iloxifenil)butan-2-ilideno]hidroxilamina involucra su interacción con dianas moleculares y vías específicas. El grupo oxima puede formar puentes de hidrógeno e interactuar con enzimas o receptores, influyendo en su actividad. Estas interacciones pueden conducir a varios efectos biológicos, dependiendo de la diana específica y el contexto .
Comparación Con Compuestos Similares
Compuestos similares
N-[4-(4-metoxifenil)butan-2-ilideno]hidroxilamina: Este compuesto tiene una estructura similar pero con un grupo metoxi en lugar de un grupo isopropoxi.
N-[4-(4-etoxifenil)butan-2-ilideno]hidroxilamina: Otro compuesto similar con un grupo etoxí.
Unicidad
N-[4-(4-propan-2-iloxifenil)butan-2-ilideno]hidroxilamina es único debido a su grupo isopropoxi específico, que puede influir en su reactividad química y actividad biológica. Esto lo hace distinto de otros compuestos similares y potencialmente útil en diferentes aplicaciones .
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H19NO2/c1-10(2)16-13-8-6-12(7-9-13)5-4-11(3)14-15/h6-10,15H,4-5H2,1-3H3 |
Clave InChI |
YEYCDZHGPZTRLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)CCC(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B11821081.png)
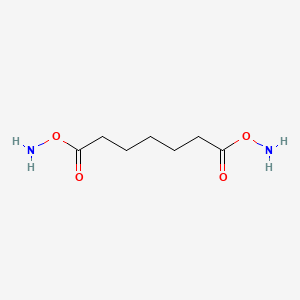
![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)

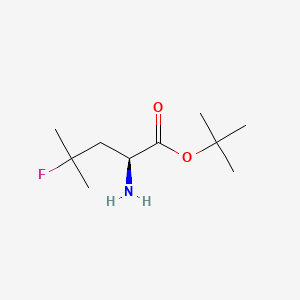
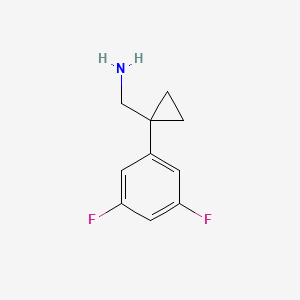
![3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11821118.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid](/img/structure/B11821125.png)
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821140.png)
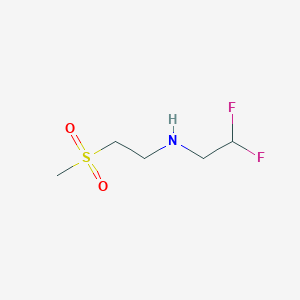
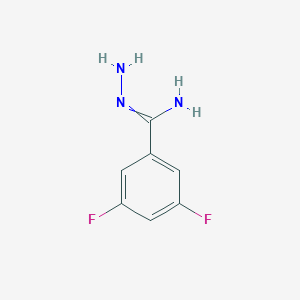
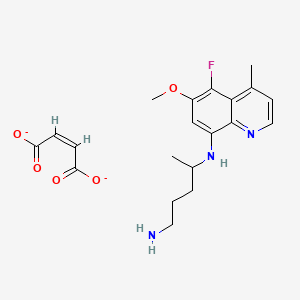
![N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride](/img/structure/B11821155.png)
